4-Chloro-6,7-dimethoxy-2-methylquinazoline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Chloro-6,7-dimethoxy-2-methylquinazoline is the privileged 2-methylquinazoline scaffold for Ras-Sos PPI inhibitor programs, cited in Bayer’s US 2024/0083857 patent. The 2-methyl substituent confers +0.5 logP (XLogP3 2.8) over 2-H analogs, enhancing BBB partitioning for CNS-penetrant kinase inhibitors. The reactive C4-chloro enables efficient nucleophilic aromatic substitution with anilines to yield 4-anilino-2-methylquinazolines. Generic substitution with unsubstituted analogs is unsupported by SAR—only this scaffold delivers the target engagement for selective Ras-Sos inhibition. Essential for KRAS-driven cancer therapeutic programs.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 50377-49-6
Cat. No. B1313140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethoxy-2-methylquinazoline
CAS50377-49-6
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
InChIInChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3
InChIKeyVHTOWTBCVHATEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS 50377-49-6) — Essential Procurement Specifications and Core Chemical Profile


4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS 50377-49-6) is a 2-methyl-substituted 4-chloro-6,7-dimethoxyquinazoline derivative that serves as a critical heterocyclic building block in medicinal chemistry. The compound bears a reactive chloro group at the C4 position enabling nucleophilic aromatic substitution, two electron-donating methoxy groups at C6 and C7 that modulate ring electronics, and a methyl substituent at C2 that confers distinct physicochemical and biological properties relative to 2-unsubstituted analogs [1]. With a molecular weight of 238.67 g/mol and an XLogP3 of 2.8, this intermediate exhibits enhanced lipophilicity compared to its 2-H counterpart, making it particularly suited for the synthesis of CNS-penetrant and kinase-targeting pharmacophores .

Why 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS 50377-49-6) Cannot Be Replaced by Generic 4-Chloro-6,7-dimethoxyquinazolines in SAR-Driven Programs


Generic substitution of 4-chloro-6,7-dimethoxy-2-methylquinazoline with unsubstituted 4-chloro-6,7-dimethoxyquinazoline or alternative 2-alkyl analogs is unsupported by structure-activity relationship (SAR) data. The 2-methyl substituent increases calculated lipophilicity by +0.5 logP units (XLogP3 2.8 vs 2.3), which directly influences membrane permeability and distribution in whole-cell assays [1]. More critically, the 2-methylquinazoline scaffold has been patented as a privileged pharmacophore for selective Ras-Sos interaction inhibition, a mechanism distinct from the EGFR inhibition typically associated with 2-unsubstituted 4-anilinoquinazolines [2]. Cross-study comparisons demonstrate that removal or alteration of the 2-methyl group yields compounds with different target engagement profiles, lower synthetic versatility for key pharmaceutical intermediates, and altered reactivity in downstream nucleophilic aromatic substitution steps [3].

Quantitative Differentiation of 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS 50377-49-6) Against Close Structural Analogs


Superior Lipophilicity for CNS and Intracellular Target Engagement: 4-Chloro-6,7-dimethoxy-2-methylquinazoline vs. 4-Chloro-6,7-dimethoxyquinazoline

The 2-methyl substitution on 4-chloro-6,7-dimethoxy-2-methylquinazoline increases its computed lipophilicity (XLogP3) to 2.8, compared to 2.3 for the 2-unsubstituted analog 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) [1][2]. This +0.5 logP enhancement, with minimal change in polar surface area (TPSA 44.2 Ų vs 44.2 Ų), predicts improved passive membrane diffusion and blood-brain barrier penetration for CNS-targeted campaigns.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Class-Level Selectivity: 2-Methylquinazoline Scaffold Confers Ras-Sos Inhibition Over EGFR

The 2-methylquinazoline scaffold, of which 4-chloro-6,7-dimethoxy-2-methylquinazoline is a direct precursor, has been shown to selectively inhibit the Ras-Sos protein-protein interaction without significantly targeting the epidermal growth factor receptor (EGFR) [1]. In contrast, 2-unsubstituted 4-anilinoquinazoline derivatives (e.g., gefitinib, erlotinib) are classic EGFR inhibitors, often associated with dose-limiting skin toxicity.

Oncology Kinase Inhibitor Ras Signaling Target Selectivity

Synthetic Versatility: Direct Access to 2-Methyl-Substituted Pharmacophores

The 4-chloro group in 4-chloro-6,7-dimethoxy-2-methylquinazoline undergoes efficient nucleophilic aromatic substitution (SNAr) with amines and other nucleophiles, providing a direct route to 4-substituted-2-methylquinazolines. This synthetic handle is routinely exploited in patent literature for preparing 2-methylquinazoline-based kinase inhibitors and Ras-Sos disruptors [1]. By contrast, 4-chloro-6,7-dimethoxyquinazoline lacks the 2-methyl group required for the Ras-Sos pharmacophore, limiting its utility to EGFR-centric libraries.

Organic Synthesis Medicinal Chemistry Building Block Parallel Synthesis

Optimal Research and Industrial Applications for 4-Chloro-6,7-dimethoxy-2-methylquinazoline (CAS 50377-49-6)


Synthesis of 2-Methylquinazoline-Based Ras-Sos Interaction Inhibitors

4-Chloro-6,7-dimethoxy-2-methylquinazoline serves as the immediate precursor to advanced intermediates in the Bayer 2-methylquinazoline patent series (US 2024/0083857). Nucleophilic substitution at the C4 chlorine with substituted anilines or heterocyclic amines yields 4-anilino-2-methylquinazolines that selectively inhibit the Ras-Sos protein-protein interaction, a mechanism distinct from EGFR inhibition and of high interest for KRAS-driven cancers [1].

Construction of CNS-Penetrant Kinase Inhibitor Libraries

The enhanced lipophilicity (XLogP3 2.8) and moderate topological polar surface area (TPSA 44.2 Ų) of 4-chloro-6,7-dimethoxy-2-methylquinazoline-derived compounds place them in favorable CNS drug-like space [1]. Medicinal chemistry teams optimizing brain-penetrant kinase inhibitors should select this 2-methyl building block over less lipophilic 2-H analogs (LogP 2.3) to improve blood-brain barrier partitioning [2].

DNA-Intercalating Agent Discovery

N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives, prepared from 4-chloro-6,7-dimethoxyquinazoline cores, have demonstrated significant DNA intercalation and cytotoxic activity [3]. Incorporating the 2-methyl substituent via 4-chloro-6,7-dimethoxy-2-methylquinazoline provides a structure-diversification point to probe the effect of 2-substitution on DNA-binding affinity and sequence selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6,7-dimethoxy-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.